molecular formula C22H28N2O3 B12646070 Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate

Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B12646070
M. Wt: 368.5 g/mol
InChI Key: WRPPWCNEMQMDGX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-phenoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the phenoxyphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate is unique due to its specific structural features, such as the phenoxyphenyl group, which can impart distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H28N2O3/c1-22(2,3)27-21(25)24-15-13-23(14-16-24)17-18-9-7-8-12-20(18)26-19-10-5-4-6-11-19/h4-12H,13-17H2,1-3H3

InChI Key

WRPPWCNEMQMDGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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